1H-Indene, 1,3-diphenyl-
Overview
Description
1H-Indene, 1,3-diphenyl- is an organic compound that belongs to the class of indenes Indenes are bicyclic hydrocarbons consisting of a benzene ring fused to a cyclopentene ring The compound 1H-Indene, 1,3-diphenyl- is characterized by the presence of two phenyl groups attached to the indene structure
Preparation Methods
The synthesis of 1H-Indene, 1,3-diphenyl- can be achieved through several synthetic routes. One common method involves the Diels-Alder reaction between 1,3-diphenylbenzo[c]furan and cyclopent-4-ene-1,3-dione . This reaction yields the desired indene compound as the major product. The reaction conditions typically involve the use of a Lewis acid catalyst and elevated temperatures to facilitate the cycloaddition process.
Industrial production methods for 1H-Indene, 1,3-diphenyl- may involve the hydrogenation of indene derivatives or the use of other catalytic processes to achieve high yields and purity .
Chemical Reactions Analysis
1H-Indene, 1,3-diphenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or quinones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives. Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the phenyl rings. Reagents such as halogens, nitrating agents, and sulfonating agents are commonly used.
Addition: The compound can participate in addition reactions with electrophiles and nucleophiles, leading to the formation of various adducts.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield 1,3-diphenylindene-2,3-dione .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1H-Indene, 1,3-diphenyl- involves its interaction with specific molecular targets and pathways. The compound can act as an electron acceptor, participating in redox reactions that modulate the activity of enzymes and other proteins. Its ability to undergo electrophilic substitution and addition reactions allows it to interact with various biological molecules, potentially leading to therapeutic effects .
Comparison with Similar Compounds
1H-Indene, 1,3-diphenyl- can be compared with other similar compounds, such as:
The uniqueness of 1H-Indene, 1,3-diphenyl- lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry .
Properties
IUPAC Name |
1,3-diphenyl-1H-indene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16/c1-3-9-16(10-4-1)20-15-21(17-11-5-2-6-12-17)19-14-8-7-13-18(19)20/h1-15,20H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTZVKDFWFSDSMK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2C=C(C3=CC=CC=C23)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4467-88-3 | |
Record name | 1H-Indene, 1,3-diphenyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004467883 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC82366 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82366 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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